molecular formula C17H11BrO4 B604974 3'-Bromorubrolide F CAS No. 1403355-52-1

3'-Bromorubrolide F

Número de catálogo: B604974
Número CAS: 1403355-52-1
Peso molecular: 359.175
Clave InChI: IXURNKCVCIQLGL-APSNUPSMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3'-Bromorubrolide F is a halogenated furanone derivative belonging to the rubrolide family, a class of marine natural products isolated from ascidians (tunicates) such as Synoicum globosum and Pseudodistoma antinboja. Structurally, it is characterized by a 4-(3-bromo-4-hydroxyphenyl)-5-(4-methoxybenzylidene)furan-2(5H)-one backbone (Fig. 12 in ). Its molecular formula is C₁₈H₁₃O₄Br, with a molecular weight of 373.01 g/mol (HRESIMS data).

Bioactivity: 3'-Bromorubrolide F exhibits moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, though its potency is weaker compared to non-brominated rubrolides like Rubrolide E (IC₅₀ = 21 µM for S. epidermidis) and dibrominated analogs such as 3',3''-dibromorubrolide E.

Propiedades

Número CAS

1403355-52-1

Fórmula molecular

C17H11BrO4

Peso molecular

359.175

Nombre IUPAC

(5{Z})-4-(3-Bromo-4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H11BrO4/c18-14-8-11(3-6-15(14)20)13-9-17(21)22-16(13)7-10-1-4-12(19)5-2-10/h1-9,19-20H/b16-7-

Clave InChI

IXURNKCVCIQLGL-APSNUPSMSA-N

SMILES

O=C(C=C/1C2=CC=C(O)C(Br)=C2)OC1=C/C3=CC=C(O)C=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3'-Bromorubrolide F;  3-Bromorubrolide E;  SANC309;  SANC 309;  SANC-309

Origen del producto

United States

Comparación Con Compuestos Similares

The bioactivity and structural properties of 3'-Bromorubrolide F are influenced by bromination patterns and substituent groups. Below is a comparative analysis with key analogs:

Structural Variations
Compound Bromine Position(s) Substituents on Rings B/C Molecular Formula
Rubrolide E (101) None Ring B: 4-hydroxyphenyl; Ring C: 4-hydroxybenzylidene C₁₇H₁₂O₅
3'-Bromorubrolide E (106) C-3' on Ring B Ring B: 3-bromo-4-hydroxyphenyl; Ring C: 4-hydroxybenzylidene C₁₇H₁₁O₄Br
3'-Bromorubrolide F (107) C-3' on Ring B Ring B: 3-bromo-4-hydroxyphenyl; Ring C: 4-methoxybenzylidene C₁₈H₁₃O₄Br
3'',3''-Dibromorubrolide E (108) C-3' and C-3'' on Rings B/C Ring B: 3-bromo-4-hydroxyphenyl; Ring C: 3-bromo-4-methoxybenzylidene C₁₇H₁₀O₄Br₂
Antimicrobial Activity

Data from in vitro assays against bacterial strains (IC₅₀ or % inhibition):

Compound S. epidermidis (IC₅₀, µM) E. faecalis (% Inhibition) E. coli (% Inhibition) MRSA (IC₅₀, µM)
Rubrolide E (101) 21 89% 16% 105
3'-Bromorubrolide E (106) 38 16% 0% 89
3'-Bromorubrolide F (107) 360 2% 14% 1006
3'',3''-Dibromorubrolide E (108) 28 2% 26% 89

Key Observations :

  • Bromination at C-3' (Ring B) in 3'-Bromorubrolide F reduces activity against S. epidermidis and MRSA compared to non-brominated Rubrolide E.
  • The methoxy group on Ring C (vs. hydroxyl in 3'-Bromorubrolide E) correlates with diminished potency, highlighting the importance of polar substituents.
  • Dibromination (e.g., 3'',3''-Dibromorubrolide E) enhances activity against E. coli, suggesting bromine at C-3'' (Ring C) improves membrane penetration.
Protein Binding and Thermodynamics
Compound Target Protein Binding Site Binding Free Energy (kcal/mol) Stability (MD Simulations)
Novobiocin Hsp90α CTD Site-1 −8.5 Unstable due to steric clashes
3'-Bromorubrolide F Hsp90α CTD Site-2 −9.13 Stable interaction with L672-P681 residues
SANC491 (Cephalostatin 17) Hsp90α CTD Site-1 <−11.0 High stability at Site-1

Key Observations :

  • 3'-Bromorubrolide F’s binding to Hsp90α is less thermodynamically favorable than SANC491/SANC518 but more stable than Novobiocin.
  • Its bromine atom likely contributes to hydrophobic interactions in the CTD subpocket, while the methoxy group limits polar contacts.

Q & A

Q. How is 3'-Bromorubrolide F isolated and structurally characterized from marine ascidians?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) of ascidian tissues, followed by chromatographic separation (e.g., HPLC, column chromatography). Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy for bromine position determination, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with known rubrolides (e.g., rubrolide Q) is critical for validation .

Q. What biological activities have been experimentally confirmed for 3'-Bromorubrolide F?

Methodological Answer: Antibacterial activity is assessed via broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Bioactivity data should be normalized to positive controls (e.g., ampicillin) and negative controls (solvent-only) to ensure reliability. Activity trends are often tabulated alongside structural analogs to identify preliminary structure-activity relationships (SAR) .

Q. How do researchers address nomenclature discrepancies (e.g., 3'-Bromorubrolide F vs. Rubrolide Q) in literature?

Methodological Answer: Cross-referencing spectral data (NMR, MS) and synthetic pathways in original studies is essential. For example, clarifies that 3'-Bromorubrolide F (154) and rubrolide Q (151) are identical, resolved through comparative analysis of retention times, UV profiles, and bioassay results. Discrepancies should be flagged in metadata during database curation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored among brominated rubrolides?

Methodological Answer: Design a panel of analogs with controlled variations (e.g., bromine position, ester group modifications). Use high-throughput screening against bacterial targets, followed by statistical analysis (e.g., ANOVA for MIC comparisons). Molecular docking studies can predict binding interactions with bacterial enzymes (e.g., DNA gyrase), validated by site-directed mutagenesis .

Q. What experimental controls are critical in assessing 3'-Bromorubrolide F's cytotoxicity for therapeutic potential?

Methodological Answer: Include immortalized cell lines (e.g., HEK-293, HepG2) and primary cells to evaluate tissue-specific toxicity. Dose-response curves (0.1–100 µM) should be generated with triplicate technical replicates. Use positive controls (e.g., doxorubicin for apoptosis) and solvent controls. Statistical significance (p < 0.05, Student’s t-test) must be reported per guidelines .

Q. How can computational tools like FAF-Drugs3 optimize 3'-Bromorubrolide F's drug-likeness?

Methodological Answer: Input the compound’s SMILES notation into FAF-Drugs3 to predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity). Modify functional groups (e.g., ester to amide) based on alerts for poor bioavailability. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. What strategies resolve contradictions in reported bioactivity data for 3'-Bromorubrolide F across studies?

Methodological Answer: Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Meta-analysis of raw data (e.g., MIC values, growth conditions) identifies variables like bacterial strain variability or solvent effects. Collaborative inter-laboratory studies enhance reproducibility .

Data Analysis & Experimental Design

Q. How should researchers design dose-escalation studies for 3'-Bromorubrolide F in in vivo models?

Methodological Answer: Use a staggered dosing regimen in murine models, starting at 1 mg/kg (based on in vitro IC50 values). Monitor hematological, hepatic, and renal toxicity biomarkers weekly. Apply the Hill equation to model dose-response relationships and identify the maximum tolerated dose (MTD) .

Q. What statistical approaches are recommended for analyzing 3'-Bromorubrolide F’s synergistic effects with antibiotics?

Methodological Answer: Calculate fractional inhibitory concentration indices (FICI) using checkerboard assays. Synergy (FICI ≤ 0.5) requires confirmation via time-kill curves. Bootstrap resampling (1,000 iterations) quantifies uncertainty in synergy scores .

Synthesis & Modification

Q. What synthetic strategies improve 3'-Bromorubrolide F’s stability in physiological conditions?

Methodological Answer: Introduce fluorine atoms at metabolically labile positions (e.g., para to ester groups) to block oxidative metabolism. Assess stability via LC-MS in simulated gastric fluid (pH 2.0) and human liver microsomes. Fluorination routes may adapt methods from ’s fluorinated fragment libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromorubrolide F
Reactant of Route 2
Reactant of Route 2
3'-Bromorubrolide F

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.